molecular formula C7H9NOS B037461 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole CAS No. 120783-56-4

6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole

Cat. No. B037461
M. Wt: 155.22 g/mol
InChI Key: YYYATASIPWAQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Mechanism Of Action

The mechanism of action of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole involves the inhibition of COX-2 and LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting these enzymes, 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole reduces the production of inflammatory mediators, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. The compound has been shown to reduce the production of prostaglandins and leukotrienes, thereby reducing inflammation, pain, and fever.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole in lab experiments is its anti-inflammatory, analgesic, and antipyretic effects. These effects make it useful in studying the mechanisms of inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole. One of the directions is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in these applications. Additionally, the study of the compound's mechanism of action and its effects on other pathways and enzymes is an area of future research.

Synthesis Methods

The synthesis of 6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been achieved through various methods. One of the most common methods involves the reaction of 2-methyl-2-thiopseudourea hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 2-methyl-2-thiopseudourea hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The reaction is carried out under reflux, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.

properties

CAS RN

120783-56-4

Product Name

6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

6,6-dimethyl-4H-thieno[3,4-c][1,2]oxazole

InChI

InChI=1S/C7H9NOS/c1-7(2)6-5(4-10-7)3-9-8-6/h3H,4H2,1-2H3

InChI Key

YYYATASIPWAQAV-UHFFFAOYSA-N

SMILES

CC1(C2=NOC=C2CS1)C

Canonical SMILES

CC1(C2=NOC=C2CS1)C

synonyms

4H,6H-Thieno[3,4-c]isoxazole,6,6-dimethyl-(9CI)

Origin of Product

United States

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